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N-(3-iodophenyl)quinazolin-4-amine;hydrochloride
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Overview
Description
N-(3-iodophenyl)quinazolin-4-amine;hydrochloride: is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)quinazolin-4-amine;hydrochloride typically involves the reaction of 3-iodoaniline with anthranilic acid derivatives under specific conditions. The reaction proceeds through a series of steps, including cyclization and amination, to form the quinazoline core structure. Common reagents used in this synthesis include isocyanates, orthoformates, and aldehydes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal catalysts, such as copper or palladium, to facilitate the cyclization and amination reactions .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
- Quinazoline N-oxides (from oxidation).
- Reduced quinazoline derivatives (from reduction).
- Substituted quinazoline derivatives (from substitution).
Scientific Research Applications
Chemistry: N-(3-iodophenyl)quinazolin-4-amine;hydrochloride is used as a building block in the synthesis of various quinazoline derivatives, which are studied for their potential as therapeutic agents .
Biology: In biological research, this compound is investigated for its potential to interact with specific biological targets, such as enzymes and receptors, making it a valuable tool in drug discovery and development .
Medicine: The compound has shown promise in preclinical studies for its potential anticancer, anti-inflammatory, and antimicrobial activities. It is being explored as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemical compounds .
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)quinazolin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of various biochemical pathways. For example, it may inhibit histone deacetylase, resulting in altered gene expression and potential anticancer effects .
Comparison with Similar Compounds
Uniqueness: N-(3-iodophenyl)quinazolin-4-amine;hydrochloride is unique due to the presence of the iodine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential as a versatile compound in scientific research .
Properties
IUPAC Name |
N-(3-iodophenyl)quinazolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3.ClH/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14;/h1-9H,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBGBCQPWMXPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)I.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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